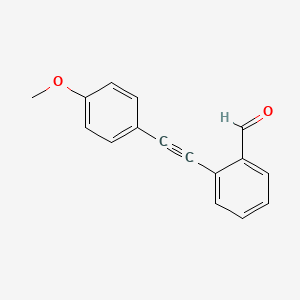

2-((4-Methoxyphenyl)ethynyl)benzaldehyde

Description

Contextualization within Modern Synthetic Methodologies

In modern organic synthesis, there is a strong emphasis on efficiency, selectivity, and the generation of molecular complexity in a minimal number of steps. The 2-((4-Methoxyphenyl)ethynyl)benzaldehyde scaffold is firmly situated within this paradigm. Its structure is a prime example of a precursor for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build intricate molecular frameworks. researchgate.net

The primary method for synthesizing this compound and its relatives is the Sonogashira cross-coupling reaction. numberanalytics.com This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The Sonogashira coupling is a cornerstone of modern synthetic chemistry due to its reliability, functional group tolerance, and operation under relatively mild conditions. numberanalytics.comwikipedia.org The synthesis of this compound is typically achieved by coupling 2-bromobenzaldehyde (B122850) with 4-ethynylanisole (B14333), a reaction that proceeds with high efficiency. organic-chemistry.org

| Reactants | Catalysts | Conditions | Yield |

| 2-Bromobenzaldehyde, 4-Ethynylanisole | Dichlorobis(triphenylphosphine)palladium(II), Copper(I) iodide | Triethylamine, 50°C, 3h | 89% |

Once formed, ortho-alkynylbenzaldehydes like this compound serve as versatile precursors. researchgate.netrsc.org The adjacent aldehyde and alkyne groups can participate in a variety of transition-metal-catalyzed or acid-catalyzed intramolecular reactions. researchgate.netrsc.org These transformations leverage the unique positioning of the two functional groups to construct fused ring systems that would be challenging to assemble through other methods. Examples of synthetic applications include:

Tandem Cycloaddition/Ring Expansion: Reactions with alkenes to form complex structures like benzo acs.organnulene derivatives. researchgate.net

Asymmetric Tandem Reactions: Three-component reactions with amines and diazo compounds to produce chiral 1,2-dihydroisoquinoline (B1215523) analogues, which are valuable scaffolds in medicinal chemistry. acs.org

Divergent Synthesis: The scaffold can be used to create a variety of different products by changing the reaction conditions, leading to diverse molecular structures from a common precursor. researchgate.netrsc.org

This capacity to generate significant molecular diversity and complexity from a readily accessible starting material places the ortho-alkynylbenzaldehyde scaffold at the forefront of contemporary synthetic strategies. rsc.org

Historical Overview of Related Ortho-Alkynylbenzaldehyde Scaffolds in Research

The widespread availability and study of ortho-alkynylbenzaldehyde scaffolds are intrinsically linked to the development of modern cross-coupling catalysis. Prior to the 1970s, the synthesis of such compounds was not straightforward. The landscape of organic synthesis was transformed by the introduction of palladium-catalyzed reactions.

A seminal moment in this history was the development of the Sonogashira reaction in 1975 by Kenkichi Sonogashira and his collaborators. numberanalytics.comwikipedia.org While related palladium-catalyzed alkynylation reactions were reported independently in the same year by Cassar, as well as by Dieck and Heck, these methods typically required harsher reaction conditions. wikipedia.orgnih.gov The key innovation of the Sonogashira protocol was the inclusion of a copper(I) co-catalyst, which dramatically increased the reaction's efficiency and allowed it to proceed under much milder conditions. wikipedia.orgnih.gov

This methodological breakthrough made compounds like this compound readily accessible to the broader chemistry community for the first time. It opened the door for systematic exploration of their chemical reactivity. Consequently, research in the late 20th and early 21st centuries began to uncover the vast synthetic potential of the ortho-alkynylbenzaldehyde core. Chemists started to exploit the dual reactivity of the adjacent functional groups, leading to the development of the numerous cascade and annulation reactions that are now central to the utility of this compound class. rsc.org The history of these scaffolds is therefore not just about their first synthesis, but about the enabling technology of cross-coupling that brought them into common use as powerful tools for building complex molecules. numberanalytics.comresearchgate.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16-10-7-13(8-11-16)6-9-14-4-2-3-5-15(14)12-17/h2-5,7-8,10-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUQRLGSISLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenyl Ethynyl Benzaldehyde

Palladium-Catalyzed Sonogashira Coupling Approaches

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of 2-((4-methoxyphenyl)ethynyl)benzaldehyde. wikipedia.orglibretexts.org This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, utilizing a dual-catalyst system of palladium and copper. wikipedia.org

The standard and most direct route to this compound involves the coupling of 2-bromobenzaldehyde (B122850) with 4-ethynylanisole (B14333). The optimization of this reaction is critical for achieving high yields and purity. Key parameters that are manipulated include the choice of catalyst, solvent, base, and temperature. A typical procedure involves heating the reactants in the presence of a palladium-phosphine complex, a copper(I) salt, and an amine base, which also often serves as the solvent.

An established protocol demonstrates the effectiveness of this approach. The reaction between 2-bromobenzaldehyde and 4-ethynylanisole is conducted at a moderate temperature of 50 °C. Triethylamine is used as both the base and the solvent, providing the necessary alkaline environment and medium for the reaction. The dual catalyst system comprises dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and cuprous iodide (CuI). Under these conditions, the reaction proceeds efficiently over several hours, yielding the target product in high purity after purification by column chromatography.

Table 1: Optimized Reaction Conditions for Sonogashira Coupling

| Parameter | Condition | Role/Function |

|---|---|---|

| Aryl Halide | 2-Bromobenzaldehyde | Electrophilic coupling partner |

| Alkyne | 4-Ethynylanisole | Nucleophilic coupling partner |

| Palladium Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Cuprous Iodide (CuI) | Activates the terminal alkyne |

| Base/Solvent | Triethylamine | Neutralizes HX byproduct; serves as reaction medium |

| Temperature | 50 °C | Provides thermal energy to overcome activation barrier |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation of catalyst and reagents |

The efficacy of the Sonogashira coupling is heavily dependent on the chosen catalyst system. numberanalytics.com The system typically consists of a palladium(0) complex and a copper(I) salt. wikipedia.org Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. libretexts.orgnumberanalytics.com The copper(I) co-catalyst, usually CuI, is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. hes-so.ch

The ligands coordinated to the palladium center play a crucial role in the catalytic cycle. numberanalytics.com Phosphine (B1218219) ligands are the most common, with their steric and electronic properties significantly influencing reaction outcomes. numberanalytics.com

Electron-rich ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle, by increasing the electron density on the palladium atom. numberanalytics.com

Bulky ligands can promote the reductive elimination step, which releases the final product, and can also help stabilize the catalytically active monoligated palladium species. libretexts.orgnumberanalytics.com

Beyond traditional triphenylphosphine (B44618) (PPh₃), other ligands such as N-Heterocyclic Carbenes (NHCs) have been developed. libretexts.orgnumberanalytics.com NHCs are strong σ-donors and can form very stable complexes with palladium, leading to highly active and robust catalysts. libretexts.org In recent years, efforts have also focused on developing copper-free Sonogashira protocols to avoid issues related to the formation of alkyne homocoupling byproducts (Glaser coupling) and the toxicity of copper. libretexts.orgrsc.org These systems often require stronger bases or different ligand combinations to facilitate the direct reaction of the alkyne with the palladium complex. libretexts.org

Table 2: Common Catalysts and Ligands in Sonogashira Coupling

| Component | Examples | Key Characteristics |

|---|---|---|

| Palladium Precursors | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | Stable sources of the active Pd(0) catalyst. libretexts.org |

| Copper Co-catalysts | CuI, CuBr, CuTC | Facilitates alkyne deprotonation and activation. numberanalytics.comhes-so.ch |

| Phosphine Ligands | PPh₃, P(t-Bu)₃, PCy₃, dppf | Modulate catalyst activity and stability through steric and electronic effects. wikipedia.orglibretexts.org |

| NHC Ligands | IMes, SIMes | Strong σ-donors that form highly stable and active palladium complexes. numberanalytics.com |

The Sonogashira reaction is known for its broad substrate scope and tolerance of various functional groups. nih.gov However, the efficiency of coupling 2-substituted benzaldehydes with terminal acetylenes is influenced by several factors related to the substrates.

The nature of the halide on the benzaldehyde (B42025) precursor is a primary determinant of reactivity. The general reactivity trend for the oxidative addition step is I > OTf > Br >> Cl. wikipedia.org Consequently, 2-iodobenzaldehyde (B48337) would react more readily and under milder conditions than 2-bromobenzaldehyde, while 2-chlorobenzaldehyde (B119727) would be significantly less reactive and may require more specialized, highly active catalyst systems. wikipedia.org

The table below illustrates the scope of the Sonogashira reaction with various substituted 2-bromobenzaldehydes, demonstrating the reaction's tolerance for different electronic environments on the aldehyde precursor.

Table 3: Substrate Scope for Coupling of Substituted 2-Bromobenzaldehydes with Terminal Alkynes

| 2-Bromobenzaldehyde Derivative | Terminal Alkyne | Yield (%) |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 1-Ethynyl-4-nitrobenzene | 46% |

| 2-Bromo-4-methoxybenzaldehyde | 1-Ethynyl-4-nitrobenzene | 52% |

| 2-Bromo-5-chlorobenzaldehyde | 1-Ethynyl-4-nitrobenzene | High Yield (not specified) |

| 2-Bromo-4-chlorobenzaldehyde | 1-Ethynyl-4-nitrobenzene | 96% |

Data derived from syntheses of analogous compounds.

Alternative Synthetic Pathways for the Ethynyl-Benzaldehyde Moiety

While the Sonogashira coupling is the most direct method, alternative strategies can be envisioned for constructing the 2-alkynylbenzaldehyde framework. These routes often involve transforming a pre-existing functional group on the benzaldehyde ring into the alkyne.

One potential alternative involves the Acyl Sonogashira Reaction . mdpi.com In this variation, a 2-halobenzoyl chloride could be coupled with a terminal alkyne like 4-ethynylanisole. This would yield an alkynyl ketone, which would then require a subsequent reduction of the ketone to an aldehyde. This multi-step process is less direct than the standard Sonogashira coupling of the corresponding aldehyde.

Another approach could involve the synthesis of 2-alkynylbenzaldehydes through domino or tandem reactions . For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize substituted benzofurans from 2-(2-bromophenoxy)acetonitrile (B1272177) precursors. organic-chemistry.org While the final product is different, the initial step forms a 2-alkynylphenyl intermediate that could potentially be trapped or modified to yield the desired benzaldehyde.

Finally, transition-metal-free annulation reactions of 2-alkynylbenzaldehydes with phenols have been reported to create indenones. rsc.org This highlights that the 2-alkynylbenzaldehyde structure itself is a versatile intermediate for further transformations, suggesting that synthetic routes might focus on creating a stable precursor that can be converted to the aldehyde in a late-stage step.

Preparative Strategies for Large-Scale Research Endeavors

Transitioning the synthesis of this compound from a laboratory to a large-scale setting for extensive research presents several challenges. Key considerations include cost, catalyst efficiency and recovery, reaction conditions, and environmental impact. kaust.edu.sa

For large-scale syntheses, the cost and loading of the palladium catalyst are significant factors. Strategies to address this include the use of heterogeneous catalysts , such as palladium nanoparticles supported on materials like aluminum hydroxide (B78521) or palladium single-atom catalysts (SACs). rsc.orgacs.org These catalysts offer the potential for easy recovery by filtration and reuse over multiple cycles, which drastically reduces costs and palladium waste. rsc.org

Reactivity and Transformational Chemistry of 2 4 Methoxyphenyl Ethynyl Benzaldehyde

Cyclization Reactions and Annulation Processes

The proximate aldehyde and ethynyl (B1212043) groups in 2-((4-methoxyphenyl)ethynyl)benzaldehyde are predisposed to engage in intramolecular reactions, leading to the formation of fused ring systems. These cyclization and annulation reactions are pivotal in the synthesis of isochromenes and other related heterocyclic frameworks. The reaction pathways can be finely tuned by the choice of catalyst, nucleophile, and reaction conditions, allowing for controlled and selective transformations.

The reaction of this compound with alcohols provides a direct route to 1-alkoxyisochromenes through a domino sequence of nucleophilic addition followed by cycloisomerization. This transformation is highly regioselective, with the alcohol exclusively attacking the aldehyde carbonyl, followed by a 6-endo-dig cyclization involving the alkyne.

Silver catalysts have proven to be particularly effective in promoting the domino addition/cycloisomerization of 2-alkynylbenzaldehydes with alcohols. Silver(I) salts, such as silver tetrafluoroborate (B81430) (AgBF₄), are commonly employed to activate the alkyne moiety towards nucleophilic attack. nih.gov The proposed mechanism for this silver-catalyzed transformation initiates with the coordination of the silver(I) ion to the alkyne, enhancing its electrophilicity. This is followed by the nucleophilic attack of the alcohol on the aldehyde carbonyl group to form a hemiacetal intermediate. Subsequent intramolecular cyclization of the hemiacetal onto the silver-activated alkyne (a 6-endo-dig cyclization) leads to a vinyl silver species. Protonolysis of the carbon-silver bond then furnishes the final 1-alkoxyisochromene product and regenerates the silver catalyst.

Detailed mechanistic studies, including in-depth ¹H NMR experiments and trapping experiments on related 2-alkynylbenzaldehyde systems, support this pathway. These investigations have helped to elucidate the role of the silver catalyst in facilitating both the initial nucleophilic addition and the subsequent cycloisomerization step, ensuring high efficiency and regioselectivity.

The choice of solvent and the steric bulk of the alcohol nucleophile can significantly influence the outcome of the cyclization reaction. While specific studies on this compound are limited, general principles observed in related systems can be applied. The polarity of the solvent can affect the rate of the reaction by influencing the stability of charged intermediates. In many transition-metal-catalyzed reactions, solvents like acetonitrile (B52724) or toluene (B28343) are found to be effective. nih.gov

Steric hindrance in the alcohol nucleophile can also play a crucial role. While primary alcohols generally react efficiently, bulkier secondary or tertiary alcohols may react more slowly due to steric impediment during the initial nucleophilic attack on the aldehyde. This can potentially lead to lower yields or require more forcing reaction conditions. The interplay between the electronic nature of the substrate and the steric and electronic properties of the nucleophile ultimately dictates the efficiency of the cyclization process.

The primary products of the silver-catalyzed domino reaction of this compound with alcohols are 3-(4-methoxyphenyl)-1-alkoxy-1H-isochromenes. organic-chemistry.org The reaction exhibits excellent regioselectivity, exclusively yielding the six-membered isochromene ring system through a 6-endo-dig cyclization pathway. The formation of the alternative five-membered dihydroisobenzofuran ring via a 5-exo-dig cyclization is generally not observed under these conditions. This high regioselectivity is a key advantage of this synthetic methodology.

The versatility of this approach allows for the synthesis of a diverse library of isochromene derivatives by simply varying the alcohol component. These heterocyclic systems are of significant interest due to their presence in various biologically active molecules and natural products.

Table 1: Silver-Catalyzed Synthesis of 1-Alkoxy-3-(4-methoxyphenyl)-1H-isochromenes

| Entry | Alcohol (ROH) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | AgBF₄ (10) | Acetonitrile | 12 | 95 |

| 2 | Ethanol | AgBF₄ (10) | Acetonitrile | 12 | 92 |

| 3 | Propan-1-ol | AgBF₄ (10) | Acetonitrile | 16 | 88 |

| 4 | Butan-1-ol | AgBF₄ (10) | Acetonitrile | 16 | 85 |

While metal-catalyzed routes are prevalent, base-promoted domino reactions of 2-alkynylbenzaldehydes can also be employed for the synthesis of heterocyclic structures. In these reactions, a strong base is used to generate a potent nucleophile in situ, which then initiates the domino sequence. For instance, the use of a base like sodium acetate (B1210297) in the presence of acetic anhydride (B1165640) can promote the reaction with N-acylglycines, leading to complex fused systems through a cascade of C-C and C-O bond formations. nih.gov

The mechanism of such base-promoted reactions typically involves the initial deprotonation of a pro-nucleophile by the base. The resulting anion then undergoes a nucleophilic addition to the aldehyde. This is followed by an intramolecular annulation onto the alkyne, which can proceed through various pathways depending on the specific nucleophile and reaction conditions. While this methodology is well-documented for other 2-alkynylbenzaldehyde derivatives, its specific application to this compound is less explored but represents a potentially valuable synthetic strategy.

Palladium catalysis offers a powerful tool for the construction of complex molecular architectures from 2-alkynylbenzaldehydes through annulation reactions. These reactions often involve the coupling of the starting material with another component, such as an alkyne or an allene, to build a new ring system. The regioselectivity of these annulations is a critical aspect and is often controlled by the nature of the palladium catalyst, the ligands, and the substrates.

In a typical palladium-catalyzed annulation, the reaction may initiate with the oxidative addition of a palladium(0) species to a component of the reaction, followed by insertion of the alkyne and subsequent intramolecular cyclization. The regioselectivity of the alkyne insertion is a key determinant of the final product structure. For unsymmetrical alkynes, the insertion can occur in two different ways, leading to regioisomers. The electronic and steric properties of the substituents on the alkyne, as well as the ligands on the palladium center, play a crucial role in directing this regioselectivity. nih.gov

While specific regioselectivity studies on palladium-catalyzed annulations of this compound are not extensively documented, research on related systems indicates that high levels of regiocontrol can be achieved. For example, in the annulation of ortho-alkenylphenols with allenes, the geometry of the palladium complex was found to be critical in determining the reaction outcome and regioselectivity. nih.gov Computational studies are often employed to understand the factors governing the regioselectivity in these complex catalytic cycles. chemrxiv.org

Regioselective Domino Addition/Cycloisomerization Reactions with Alcohols

Multi-Component Reactions (MCRs)

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. This compound has proven to be an excellent substrate for such transformations.

Reactions with Amines and Dialkyl Phosphites

The three-component reaction of this compound, an amine (such as aniline), and a dialkyl phosphite (B83602) is a prime example of its utility in MCRs. This reaction can lead to the selective formation of two distinct classes of phosphonates: α-amino (2-alkynylphenyl)-methylphosphonates and 1,2-dihydroisoquinolin-1-ylphosphonates.

The choice of catalyst is a critical factor that dictates the outcome of the reaction between this compound, aniline (B41778), and dialkyl phosphites. nih.gov Research has demonstrated that the use of propylphosphonic anhydride (T3P®) selectively yields α-amino (2-alkynylphenyl)-methylphosphonates. nih.gov In contrast, employing copper(I) chloride (CuCl) as the catalyst directs the reaction towards the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov

This catalyst-dependent selectivity allows for the targeted synthesis of either the linear α-amino phosphonate (B1237965) or the cyclized dihydroisoquinoline structure from the same set of starting materials. For instance, the reaction of this compound, aniline, and dibutyl phosphite in the presence of T3P® affords Dibutyl ((2-((4-methoxyphenyl)ethynyl)phenyl)(phenylamino)methyl)phosphonate in high yield. nih.gov Conversely, when the reaction is carried out with CuCl, the corresponding 1,2-dihydroisoquinolin-1-ylphosphonate is the major product. nih.gov

Table 1: Catalyst Influence on Product Formation

| Catalyst | Reactants | Product | Yield (%) |

|---|---|---|---|

| T3P® | This compound, Aniline, Dibutyl Phosphite | Dibutyl ((2-((4-methoxyphenyl)ethynyl)phenyl)(phenylamino)methyl)phosphonate | 89 |

| CuCl | This compound, Aniline, Dibutyl Phosphite | Dibutyl (3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroisoquinolin-1-yl)phosphonate | 79 |

The formation of these two classes of phosphonates proceeds through distinct mechanistic pathways, governed by the catalyst employed.

Mechanism for α-Amino (2-Alkynylphenyl)-Methylphosphonate Formation (T3P®-mediated):

The T3P®-mediated reaction follows a pathway consistent with a Kabachnik-Fields reaction. nih.gov The proposed mechanism involves the following key steps:

Imine Formation: this compound reacts with aniline to form an imine intermediate. This condensation is promoted by T3P®.

Nucleophilic Addition: The dialkyl phosphite then undergoes a nucleophilic addition to the imine.

Protonation and Arbuzov-type Fission: The resulting intermediate is protonated, and a subsequent Arbuzov-type fission leads to the final α-amino (2-alkynylphenyl)-methylphosphonate product. nih.gov

Mechanism for 1,2-Dihydroisoquinolin-1-ylphosphonate Formation (Cu-catalyzed):

In the presence of a copper catalyst, the reaction proceeds through a different pathway that involves the activation of the alkyne moiety. A plausible mechanism is as follows:

Initial Adduct Formation: Similar to the T3P®-mediated reaction, an initial adduct is formed from the aldehyde, amine, and phosphite.

Copper-Alkyne Interaction: The copper catalyst interacts with the alkyne group, activating it towards nucleophilic attack.

Intramolecular Cyclization: The nitrogen atom of the amino phosphonate intermediate attacks the activated alkyne in an intramolecular fashion (a 6-exo-dig cyclization).

Protonolysis: The resulting cyclic intermediate undergoes protonolysis to yield the final 1,2-dihydroisoquinolin-1-ylphosphonate product.

Cascade Reactions for Functionalized Heterocycles

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single operation by a sequence of intramolecular reactions. The reactivity of the aldehyde and alkyne functionalities in this compound makes it an ideal substrate for designing such cascade sequences.

In a notable example, derivatives of 2-alkynylbenzaldehydes, specifically o-(2-acyl-1-ethynyl)benzaldehydes, undergo a cascade cyclization with amino acid derivatives. nih.govfigshare.comnih.govsemanticscholar.org This reaction, based on the Erlenmeyer–Plöchl azlactone synthesis, provides a regioselective route to either indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans, depending on the nature of the amino acid used. nih.govfigshare.comnih.govsemanticscholar.org When N-acylglycines are employed, a cascade involving the formation of two C-C bonds and two C-O bonds leads to indeno[2,1-c]pyran-3-ones. nih.govfigshare.comnih.govsemanticscholar.org Conversely, using free amino acids results in the formation of 1-oxazolonylisobenzofurans through a sequence involving C-C and C-O bond formation via a selective 5-exo-dig cyclization. nih.govfigshare.comnih.govsemanticscholar.org This divergent approach highlights the potential to generate diverse heterocyclic scaffolds from a common 2-alkynylbenzaldehyde precursor.

Oxidative Cyclizations and Rearrangements

The inherent reactivity of the aldehyde and alkyne groups in 2-alkynylbenzaldehydes, including the methoxy-substituted derivative, allows for their participation in oxidative cyclizations and rearrangements to generate various heterocyclic frameworks.

N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative cyclization of 2-alkynylbenzaldehydes under aerobic conditions. This methodology provides access to phthalides and isocoumarins through a regio- and stereoselective process. The NHC catalyst activates the aldehyde, which then participates in a cyclization with the internal alkyne electrophile. Molecular oxygen from the air serves as the oxygen source for the oxidation of the aldehyde to the corresponding carboxylic acid, which is a key intermediate in the lactonization process.

While specific examples detailing the oxidative rearrangement of this compound are not extensively documented, the general reactivity of related systems suggests its potential to undergo such transformations. For instance, the oxidative rearrangement of stilbenes, which share structural similarities, can lead to 2,2-diaryl-2-hydroxyacetaldehydes. It is plausible that under specific oxidative conditions, the arylethynyl benzaldehyde (B42025) framework could undergo rearrangements to form novel carbo- and heterocyclic structures.

Derivatives and Analogue Synthesis

Substitution Pattern Effects on Reactivity and Selectivity

The reactivity and selectivity of 2-((4-methoxyphenyl)ethynyl)benzaldehyde are significantly influenced by the nature and position of substituents on its aromatic rings and alkynyl chain.

The methoxy (B1213986) group at the 4-position of the phenyl ring is a key determinant of the molecule's electronic properties and, consequently, its reactivity. As an electron-donating group, the 4-methoxy substituent increases the electron density of the phenylacetylene (B144264) moiety. This electronic enrichment can influence the efficiency of the Sonogashira coupling reaction, a common method for synthesizing 2-alkynylbenzaldehydes. wordpress.com Generally, electron-donating groups on the arylacetylene can impact the reaction's kinetics. nih.gov In the context of the Asao–Yamamoto benzannulation reaction, which utilizes 2-alkynylbenzaldehydes to form naphthalenes, the electronic character of the substituents plays a crucial role in determining the regioselectivity of the cycloaddition. acs.org

The synthesis of the parent compound, this compound, is typically achieved via a Sonogashira coupling between o-bromobenzaldehyde and 4-ethynylanisole (B14333), catalyzed by palladium and copper(I) iodide in the presence of a base like triethylamine. chemicalbook.com

Table 1: Synthesis of this compound

| Reactants | Catalyst | Base | Solvent | Yield |

|---|

The introduction of fluorine atoms into the structure of this compound can dramatically alter its chemical and physical properties. While specific fluorinated analogues of this exact compound are not extensively documented, the synthesis of fluorinated benzaldehydes is a well-established field, often serving as precursors for more complex molecules. researchgate.net For instance, fluorinated benzaldehydes can be prepared through methods like the Duff formylation of fluorinated phenols. researchgate.net

The synthesis of fluorinated alkynes is also achievable through various routes, including the hydrofluorination of alkynes. beilstein-journals.org These fluorinated building blocks can then be utilized in cross-coupling reactions to generate the desired fluorinated 2-alkynylbenzaldehyde analogues. The presence of fluorine, a highly electronegative atom, is known to influence the electronic nature of the molecule, which in turn affects its reactivity in subsequent transformations. researchgate.net For example, fluoro-substituted stilbenes have been synthesized from fluorinated benzaldehydes via the Wittig reaction. researchgate.net

Modifying the alkynyl moiety of 2-alkynylbenzaldehydes by replacing the 4-methoxyphenyl (B3050149) group with other alkyl or aryl substituents offers a direct route to a diverse range of analogues. The steric and electronic properties of these substituents significantly impact the reactivity of the molecule. For instance, in Sonogashira cross-coupling reactions, the steric bulk of the acetylene (B1199291) substituent is a primary factor in determining the most effective catalyst system. researchgate.net

Bulky groups on the arylacetylene generally require less sterically hindered phosphine (B1218219) ligands on the palladium catalyst for optimal performance. researchgate.net Conversely, electron-withdrawing groups on the arylacetylene tend to enhance the reaction rate. wordpress.comresearchgate.net The synthesis of tolanes (diarylacetylenes) with significant steric bulk on one of the aryl rings is often best achieved by incorporating that bulk into the arylacetylene starting material. researchgate.net

The reactivity of the resulting 2-alkynylbenzaldehydes in subsequent reactions, such as cycloadditions, is also influenced by these substitutions. The electronic nature of the substituent on the alkyne can dictate the regioselectivity of these transformations. acs.org

Alterations to the benzaldehyde (B42025) ring of this compound provide another avenue for creating structural diversity and tuning reactivity. These modifications can include the introduction of various substituents or the annulation of additional rings. For example, the synthesis of 4-phenacyloxy benzaldehyde derivatives has been achieved through the Williamson etherification of 4-hydroxybenzaldehyde (B117250) with phenacyl bromides. orientjchem.org This demonstrates a viable strategy for introducing bulky ether linkages to the benzaldehyde core.

Furthermore, the reactivity of the aldehyde functional group itself can be exploited to build more complex structures. For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds at the formyl position. The synthesis of a novel indazole derivative was achieved through the condensation of 3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with 4-methoxy-benzaldehyde, showcasing the utility of the aldehyde group in heterocyclic synthesis. researchgate.net

Functional Group Interconversions and Further Transformations of the Benzaldehyde Moiety

The benzaldehyde moiety is a versatile functional group that can undergo a wide array of chemical transformations, leading to a diverse range of derivatives with unique properties and potential applications.

The conversion of the aldehyde group in this compound and its analogues into an oxime functionality opens up new avenues for catalytic applications. Oximes are readily synthesized from aldehydes by reaction with hydroxylamine (B1172632) hydrochloride, often under mild, catalyst-free conditions in aqueous media. ias.ac.in

Oxime derivatives are known to possess a range of biological activities and are also valuable intermediates in organic synthesis. medcraveonline.com In the context of catalysis, oximes can act as ligands for metal centers or can be involved in reactions that generate catalytically active species. For example, the N-O bond of oximes can be cleaved under certain conditions to generate iminyl radicals, which can participate in various cyclization and bond-forming reactions. nsf.gov

Moreover, oxime derivatives have been designed as "dual-acting" agents, for instance, in the reactivation of acetylcholinesterase and the catalytic inactivation of organophosphates. nih.gov This highlights the potential for designing oxime derivatives of this compound with tailored catalytic functions. The synthesis of various benzaldehyde oxime derivatives with different substitution patterns has been explored, indicating a broad scope for creating a library of such compounds for catalytic screening. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| o-Bromobenzaldehyde |

| 4-Ethynylanisole |

| 3,5-Difluoro-4-hydroxybenzaldehyde |

| 3-Fluoro-4-methoxybenzaldehyde |

| 2-Methoxy-3,4-difluorobenzaldehyde |

| 4-Phenacyloxy benzaldehyde |

| 4-Hydroxybenzaldehyde |

| Phenacyl bromide |

| 3-(4-Methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole |

| 4-Methoxy-benzaldehyde |

| (7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole |

| Ethyl 2-(hydroxyimino)acetate |

| 2-PAM (Pralidoxime) |

Photochemical Uncaging Precursors via Enynol Formation

The strategic design of molecules that can release active compounds upon light induction, known as photochemical uncaging, is a significant area of chemical research. A notable approach involves the use of enynol structures derived from this compound as precursors for the controlled release of aldehydes and ketones. mdpi.com This method leverages a photochemical C1–C5 cycloaromatization of the enynol to trigger the uncaging process. mdpi.com

The synthesis of these precursors begins with the formation of the core structure, this compound. This is typically achieved through a Sonogashira coupling reaction between 2-bromobenzaldehyde (B122850) and 1-ethynyl-4-methoxybenzene. mdpi.comchemicalbook.com The reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), and a copper(I) co-catalyst, typically copper(I) iodide, in a suitable base like triethylamine. mdpi.comchemicalbook.com

Detailed findings from the synthesis of the initial aldehyde are presented below:

Table 1: Synthesis of this compound via Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Room Temp. | 8 | - |

| o-Bromobenzaldehyde | 4-Ethynylanisole | Dichlorobis(triphenylphosphine)palladium(II) | Cuprous iodide(I) | Triethylamine | 50 | 3 | 89 |

Data sourced from multiple experimental reports. mdpi.comchemicalbook.com

Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is the cornerstone for the structural analysis of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic region would be particularly informative, showing signals for the protons on both the benzaldehyde (B42025) and the methoxyphenyl rings. The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the benzaldehyde ring, being part of a disubstituted benzene (B151609) ring, would exhibit complex splitting patterns (multiplets) in the range of 7.4 to 8.0 ppm. The protons on the 4-methoxyphenyl (B3050149) group are expected to appear as two doublets, characteristic of a para-substituted benzene ring, in the range of 6.8 to 7.6 ppm. The methoxy (B1213986) group protons would give rise to a sharp singlet at approximately 3.8 ppm. The integration of these signals would correspond to the number of protons in each environment, confirming the structure of the molecule.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.0 | s (singlet) |

| Aromatic (Benzaldehyde ring) | ~7.4 - 8.0 | m (multiplet) |

| Aromatic (Methoxyphenyl ring) | ~6.8 - 7.6 | d (doublet) |

| Methoxy (-OCH₃) | ~3.8 | s (singlet) |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing around 192 ppm. The two sp-hybridized carbons of the alkyne moiety would be observed in the region of 85-95 ppm. The aromatic carbons would generate a series of signals between 114 and 160 ppm. The carbon of the methoxy group is anticipated to have a chemical shift of approximately 55 ppm. The precise chemical shifts of the aromatic carbons can be predicted based on substituent effects, allowing for the assignment of each carbon atom within the phenyl rings.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~192 |

| Aromatic Carbons | ~114 - 160 |

| Alkynyl Carbons (-C≡C-) | ~85 - 95 |

| Methoxy Carbon (-OCH₃) | ~55 |

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are powerful tools for confirming the connectivity of the molecular structure and for probing electronic effects. In an HMBC spectrum of this compound, correlations would be observed between protons and carbons that are two or three bonds apart. For instance, a correlation between the aldehyde proton and the C1 and C2 carbons of the benzaldehyde ring would confirm their proximity. Furthermore, long-range correlations between the protons of the methoxyphenyl ring and the alkynyl carbons would establish the connection between the two aromatic systems through the ethynyl (B1212043) linker. These correlations are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for understanding the polarization of the π-system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₆H₁₂O₂), the expected exact mass can be calculated. The experimentally determined mass from an HRMS analysis would be expected to match this calculated value to within a few parts per million (ppm), which serves as a definitive confirmation of the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, or as an adduct with other cations present in the solvent (e.g., [M+Na]⁺). The resulting mass spectrum would show a prominent peak corresponding to the mass of this ion, further confirming the molecular weight of the compound. Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can provide additional structural information. For instance, cleavage of the bond between the benzaldehyde and the ethynyl group or the loss of the methoxy group could be observed as characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of molecular structures. In the context of this compound, these methods provide direct evidence for the presence of key functional groups and offer insight into the electronic properties of its conjugated π-system.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within this compound. The molecule's structure features a benzaldehyde moiety linked to a 4-methoxyphenyl group via an ethynyl bridge. The principal functional groups—aldehyde (C=O), alkyne (C≡C), aromatic rings (C=C and C-H), and the methoxy ether (C-O)—each exhibit distinct absorption bands in the infrared spectrum.

Analysis of related structures provides an expected framework for the IR spectrum of this compound. The aldehyde C=O stretching vibration is typically observed as a strong, sharp band in the region of 1710-1680 cm⁻¹. The disubstituted alkyne C≡C stretch is expected to appear around 2260-2190 cm⁻¹, though its intensity can be weak or absent if the molecule is highly symmetrical. Aromatic C=C stretching vibrations typically produce multiple bands in the 1600-1450 cm⁻¹ region, while the C-H stretching of the aromatic rings is found above 3000 cm⁻¹. The aryl ether C-O bond of the methoxy group is expected to show a strong band in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions.

While specific, experimentally-derived IR data for this compound is not available in the cited search results, the expected absorption regions are summarized in the table below based on established spectroscopic principles for its constituent functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Alkyne C≡C | Stretch | 2260 - 2190 |

| Aldehyde C=O | Stretch | 1710 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether C-O | Asymmetric Stretch | 1275 - 1200 |

| Ether C-O | Symmetric Stretch | 1075 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which spans from the methoxy-substituted phenyl ring across the alkyne bridge to the formyl-substituted phenyl ring, is expected to give rise to strong absorptions in the UV region.

The chromophore in this molecule involves π → π* transitions. The conjugation of the two aromatic rings through the ethynyl linker creates a large, delocalized system that lowers the energy required for these electronic transitions, shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to the non-conjugated precursors. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde group (-CHO) at opposite ends of the conjugated system further enhances this effect. Such "push-pull" systems often exhibit intense absorption bands.

Detailed experimental research findings, including specific λmax values and molar absorptivity data for this compound, were not found in the provided search results. However, the analysis of its electronic structure suggests significant absorption in the ultraviolet spectrum, which is crucial for confirming the extent of conjugation and the electronic communication between the two aryl rings.

Table 2: Summary of Spectroscopic Analysis

| Technique | Property Analyzed | Structural Feature Investigated |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies | Aldehyde, Alkyne, Ether, Aromatic Rings |

| UV-Visible (UV-Vis) | Electronic Transitions | Extended π-Conjugation |

Table of Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Ethynyl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of benzaldehyde (B42025), DFT calculations are employed to understand aspects like molecular stability, reactivity descriptors, and the distribution of electron density. mdpi.commdpi.com

While specific DFT data for 2-((4-Methoxyphenyl)ethynyl)benzaldehyde is not readily found, studies on related molecules provide insights. For instance, DFT calculations on other benzaldehyde derivatives have been used to determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com

In the context of o-alkynylbenzaldehydes, DFT studies have been instrumental in elucidating reaction mechanisms, such as metal-catalyzed cyclizations. nih.gov These studies have shown that reactions can be initiated by the electrophilic activation of the acetylenic (alkyne) moiety. nih.gov The electronic properties of substituents on the phenyl rings, such as the methoxy (B1213986) group in this compound, would be expected to influence the electron density of the alkyne and thus its reactivity, a factor that can be precisely modeled using DFT.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Benzaldehyde Derivatives

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Tendency of electrons to escape |

| Electrophilicity Index | ω | µ²/2η | Propensity to accept electrons |

Note: The values for these descriptors are specific to the molecule under study and the computational methods used. This table illustrates the types of parameters obtained from DFT studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of different possible conformations of a molecule and their relative stabilities.

For a molecule like this compound, MD simulations could provide valuable information about the rotational freedom around the single bonds, particularly the bond connecting the benzaldehyde moiety to the ethynyl (B1212043) group and the bond connecting the ethynyl group to the methoxyphenyl moiety. This analysis would help in identifying the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). Understanding the preferred conformations is crucial as it can significantly impact the molecule's reactivity and its interactions with other molecules.

While specific MD simulation studies on this compound are not reported in the available literature, this methodology is widely applied in computational chemistry to understand the dynamic behavior of organic molecules. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a key tool for investigating the step-by-step mechanism of chemical reactions. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products. This path includes transition states, which are high-energy structures that must be overcome for the reaction to proceed.

For o-alkynylbenzaldehydes, DFT calculations have been used to model the mechanisms of divergent cyclization reactions catalyzed by metal halides. nih.gov These studies have characterized the key transition states and intermediates, helping to understand how different catalysts (e.g., palladium vs. platinum) and substrates can lead to different products. nih.gov For example, calculations have shown that the reaction can proceed through either a 5-exo-dig or a 6-endo-dig cyclization pathway, and the preference for one over the other depends on the specific substituents on the alkyne. nih.gov

Such modeling for this compound would involve calculating the energy barriers for various potential reaction pathways, such as its participation in tandem reactions to form complex heterocyclic structures like 1,2-dihydroisoquinolines. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to synthetic yield or selectivity)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property, such as synthetic yield or reaction selectivity. QSAR models are built by finding a mathematical relationship between calculated molecular descriptors (which describe the electronic, steric, and hydrophobic properties of the molecules) and the observed activity.

In the context of this compound and its derivatives, a QSAR study could be developed to predict the yield or enantioselectivity of a particular reaction based on the properties of different substituents on the aromatic rings. For instance, in the asymmetric tandem reaction of o-alkynylbenzaldehydes, amines, and diazo compounds, a QSAR model could help in selecting the optimal substituents on the starting materials to maximize the yield and enantiomeric excess of the chiral 1,2-dihydroisoquinoline (B1215523) products. nih.gov

Currently, there are no specific QSAR studies reported in the literature for this compound. However, the principles of QSAR are broadly applicable in synthetic chemistry to optimize reaction outcomes.

Advanced Applications of 2 4 Methoxyphenyl Ethynyl Benzaldehyde As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The inherent reactivity of the aldehyde and ethynyl (B1212043) functionalities within 2-((4-methoxyphenyl)ethynyl)benzaldehyde allows for its effective use in the synthesis of elaborate organic structures. Through carefully designed reaction cascades, this building block can be transformed into polycyclic and heterocyclic systems that would otherwise be challenging to access.

One notable application is in the silver-catalyzed addition/cycloisomerization reaction to form isochromene derivatives. When this compound is treated with an alcohol in the presence of a silver(I) catalyst, a regioselective 6-endo-dig cyclization occurs, affording 1-alkoxy-3-(4-methoxyphenyl)isochromenes in high yields. This transformation proceeds under mild conditions and demonstrates the utility of this compound in generating oxygen-containing heterocyclic frameworks.

The following table summarizes the silver-catalyzed synthesis of a representative isochromene derivative:

| Reactant | Product | Catalyst | Solvent | Yield |

| This compound | 1-Methoxy-3-(4-methoxyphenyl)isochromene | AgOTf | Methanol | High |

Furthermore, this benzaldehyde (B42025) derivative is a key starting material in multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles. A significant example is the three-component reaction with anilines and dialkyl phosphites to produce 1,2-dihydroisoquinolin-1-ylphosphonates. This reaction can be catalyzed by copper salts, leading to the formation of the cyclized product through a cascade of imine formation, nucleophilic addition of the phosphite (B83602), and subsequent intramolecular cyclization onto the alkyne.

The table below outlines the synthesis of a 1,2-dihydroisoquinolin-1-ylphosphonate derivative:

| Aldehyde | Amine | Phosphite | Product | Catalyst | Yield |

| This compound | Aniline (B41778) | Dibutyl phosphite | Dibutyl (3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroisoquinolin-1-yl)phosphonate | CuCl | 82% |

Intermediacy in the Construction of Bioactive Scaffolds in Medicinal Chemistry Research

The structural motifs accessible from this compound are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The ability to rapidly construct complex heterocyclic scaffolds from this starting material makes it a valuable tool in drug discovery programs.

The 1,2-dihydroisoquinoline (B1215523) core, for instance, is a privileged scaffold found in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The phosphonate (B1237965) group, introduced through the multicomponent reaction described previously, is a well-established pharmacophore in medicinal chemistry. Organophosphorus compounds, particularly α-aminophosphonates and their heterocyclic analogues, are known to exhibit a range of biological activities, including enzyme inhibition, and antimicrobial and anticancer properties. The synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates from this compound therefore represents a direct route to novel compounds with potential therapeutic applications.

The following table details the product of a reaction leading to a potentially bioactive scaffold:

| Starting Material | Reaction Type | Resulting Scaffold | Potential Bioactivity |

| This compound | Three-component reaction | 1,2-Dihydroisoquinolin-1-ylphosphonate | Enzyme inhibition, Antimicrobial, Anticancer |

Contributions to Materials Science through Conjugated Systems

The structure of this compound, featuring a phenylacetylene (B144264) moiety, suggests its potential as a monomer for the synthesis of conjugated polymers. Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers known for their interesting photophysical and electronic properties, with applications in organic electronics, sensors, and light-emitting diodes. The Sonogashira cross-coupling reaction is a common method for the synthesis of such polymers.

Theoretically, the bifunctional nature of this compound could be exploited in polymerization reactions. For instance, after modification of the aldehyde group, the molecule could be used as an AB-type monomer, or it could be copolymerized with other monomers to introduce specific functionalities into the polymer backbone. However, a review of the current scientific literature does not provide specific examples of the use of this compound in the synthesis of conjugated materials. While the potential exists, further research is required to explore and develop its applications in this area.

Development of Novel Reagents and Catalysts Utilizing the Compound's Structural Features

For example, the synthesis of Schiff base ligands by condensation of the aldehyde with chiral amines, followed by coordination to a metal center, could lead to the formation of new chiral catalysts. The electronic properties of the methoxy-substituted phenylacetylene unit could influence the catalytic activity of such complexes. Despite these possibilities, there is currently a lack of published research detailing the specific use of this compound in the development of new reagents or catalysts. This remains an open area for future investigation.

Q & A

Q. What are the key synthetic routes for 2-((4-Methoxyphenyl)ethynyl)benzaldehyde?

The primary synthetic method involves Sonogashira coupling , where a terminal alkyne (e.g., 4-methoxyphenylacetylene) reacts with a halogenated benzaldehyde derivative (e.g., 2-bromobenzaldehyde) in the presence of a palladium catalyst and copper iodide. Optimal conditions include using anhydrous solvents like THF or DMF, inert atmospheres (N₂ or Ar), and temperatures between 60–80°C. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane eluents, yielding ~83% under optimized protocols . Alternative methods like microwave-assisted continuous flow synthesis (MACOS) have also been explored for improved efficiency .

Q. How is the identity and purity of this compound confirmed?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the aldehyde proton (~10 ppm) and the ethynyl linkage (absence of terminal alkyne protons). Aromatic protons and methoxy groups are resolved in the 6.5–8.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺) matches theoretical values (e.g., C₁₆H₁₂O₂: calcd 260.0837) .

- Melting Point: Reported as 140.1–142.2°C for crystalline derivatives .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence cyclization reactions involving this compound?

In studies using 2-((4-methoxyphenyl)ethynyl)-5-nitrobenzaldehyde as a model substrate, the nitro group (EWG) destabilizes intermediates during cyclization, necessitating careful optimization of nitrogen sources (e.g., NH₃, amines) and reaction times. For example, excess NH₃ in ethanol at reflux improved yields by stabilizing reactive intermediates. Mechanistic studies suggest EWGs slow nucleophilic attack but enhance regioselectivity in heterocycle formation .

Q. What crystallographic methods elucidate its structural and supramolecular properties?

Single-crystal X-ray diffraction reveals:

- Dihedral Angles: The aromatic rings are nearly perpendicular (78.3°), creating a bent "w" structure.

- Intermolecular Interactions: Weak hydrogen bonds (e.g., C–H···O) and CH-π stacking stabilize the crystal lattice.

- Crystallographic Data: Monoclinic space group C2 with unit cell parameters (a=15.309 Å, b=4.565 Å, c=11.833 Å, β=113.25°). Refinement metrics (R=0.036) ensure high accuracy .

Q. How can reaction yields be optimized in its synthesis?

- Catalyst Systems: Pd(PPh₃)₂Cl₂/CuI combinations show higher turnover than heterogeneous catalysts.

- Solvent Effects: Polar aprotic solvents (DMF) enhance coupling efficiency compared to ethers.

- Microwave Assistance: MACOS reduces reaction times (minutes vs. hours) and improves yields by ~15% via controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.